molecular formula C12H16ClN B6196834 3-(1-phenylcyclopropyl)azetidine hydrochloride CAS No. 2680527-96-0

3-(1-phenylcyclopropyl)azetidine hydrochloride

Cat. No.: B6196834
CAS No.: 2680527-96-0
M. Wt: 209.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-phenylcyclopropyl)azetidine hydrochloride is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-phenylcyclopropyl)azetidine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1-phenylcyclopropylamine with a suitable azetidine precursor in the presence of a strong acid, such as hydrochloric acid, to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes, focusing on yield, purity, and cost-effectiveness. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

3-(1-phenylcyclopropyl)azetidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Mechanism of Action

The mechanism of action of 3-(1-phenylcyclopropyl)azetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-phenylcyclopropyl)azetidine hydrochloride is unique due to the combination of the azetidine ring and the phenylcyclopropyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

2680527-96-0

Molecular Formula

C12H16ClN

Molecular Weight

209.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.